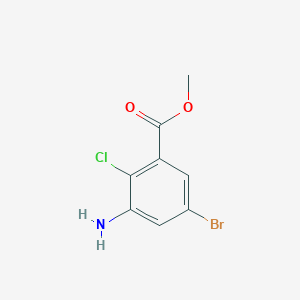

Methyl 3-amino-5-bromo-2-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLZVULGWXAYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anthranilates in Medicinal Chemistry

Methyl 3-amino-5-bromo-2-chlorobenzoate is a halogenated anthranilate derivative, a class of compounds of significant interest in the field of drug discovery and development. The strategic placement of amino, bromo, and chloro substituents on the benzoic acid methyl ester scaffold provides a versatile platform for the synthesis of more complex molecules. The amino group serves as a key nucleophile or a precursor to a diazonium salt for further functionalization, while the halogen atoms can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This trifunctionalized aromatic ring is a valuable building block for creating libraries of compounds for screening in the development of new therapeutic agents. Notably, this substitution pattern is instrumental in the synthesis of novel antimicrobial and anti-inflammatory drugs.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are not widely reported in the public domain and may vary based on the purity and crystalline form of the substance.

| Property | Value | Source |

| CAS Number | 1342419-84-4 | |

| Molecular Formula | C₈H₇BrClNO₂ | [1] |

| Molecular Weight | 264.50 g/mol | |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)Br)N)Cl | |

| InChI Key | Not available in searched literature. | |

| Appearance | Expected to be a solid. | |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Not available in searched literature. |

Structural Elucidation

The chemical structure of this compound is foundational to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

Disclaimer: This is a theoretical protocol and has not been experimentally validated. It is intended for informational purposes for qualified researchers who can adapt and optimize the conditions as necessary.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)

Step 1: Esterification of 2-Chloro-5-bromobenzoic Acid

-

Rationale: The initial step is to protect the carboxylic acid as a methyl ester to prevent unwanted side reactions in the subsequent nitration step.

-

Procedure:

-

To a solution of 2-chloro-5-bromobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude methyl 2-chloro-5-bromobenzoate by column chromatography.

-

Step 2: Nitration of Methyl 2-chloro-5-bromobenzoate

-

Rationale: The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents favor this position.

-

Procedure:

-

Dissolve methyl 2-chloro-5-bromobenzoate in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature.

-

Stir the reaction mixture at 0-5 °C for a few hours.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield methyl 5-bromo-2-chloro-3-nitrobenzoate.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to an amine. Standard reduction methods are applicable here.

-

Procedure:

-

Dissolve methyl 5-bromo-2-chloro-3-nitrobenzoate in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture as required and monitor for completion.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Neutralize the filtrate and extract the product.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Applications in Drug Development

As a versatile building block, this compound is primarily utilized in the early stages of drug discovery. Its functional groups allow for the construction of a wide array of more complex molecules. The amino group can be acylated, alkylated, or diazotized, while the halogens are amenable to various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies. This compound serves as a key intermediate in the synthesis of compounds targeted for their potential antimicrobial and anti-inflammatory activities.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-Br and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1342419-84-4) is not widely available. However, based on the data for structurally similar compounds, such as other halogenated aminobenzoates, the following hazards should be considered[5][6]:

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

It is imperative to obtain and consult the supplier-specific SDS before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a comprehensive overview of its known attributes, a plausible synthetic route, and essential safety considerations based on available information for related structures. Further research and publication of experimental data for this compound would be a valuable contribution to the scientific community.

References

- Google Patents. (n.d.). Method of synthesis of para-aminobenzoic acid ethyl ester.

- Google Patents. (n.d.). Process for preparing aminobenzoate esters.

- Google Patents. (n.d.). Para-amino benzoic acid esters.

- Google Patents. (n.d.). Prepare aminobenzoic acid or the method for its ester.

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014). 8 - SAFETY DATA SHEET. Retrieved from [Link]

-

AccelaChem. (n.d.). 956261-61-3,1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

-

PubMed Central. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

-

PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. RU2203885C2 - Method of synthesis of para-aminobenzoic acid ethyl ester - Google Patents [patents.google.com]

- 3. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 4. CN106905173A - Prepare aminobenzoic acid or the method for its ester - Google Patents [patents.google.com]

- 5. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-chlorobenzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Identity of a Niche Pharmaceutical Building Block

In the landscape of pharmaceutical research and development, the precise architecture of molecular building blocks is paramount. Substituted aromatic compounds, particularly those bearing multiple halogen and amine functionalities, are of significant interest due to their versatile reactivity and prevalence in bioactive molecules. This guide focuses on Methyl 3-amino-5-bromo-2-chlorobenzoate , a compound with a specific substitution pattern that makes it a potentially valuable intermediate in the synthesis of complex pharmaceutical agents.

It is important to note that while this specific isomer is commercially available, publicly accessible data in major chemical databases is limited. This guide synthesizes available information and provides expert insights based on established chemical principles for related compounds.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 1342419-84-4[1]

Physicochemical and Safety Data

The strategic placement of chloro, bromo, and amino groups on the benzoic acid methyl ester scaffold imparts specific physicochemical properties that are crucial for its reactivity and handling. The following table summarizes key data, with some properties estimated based on closely related isomers due to the limited availability of specific experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrClNO₂ | [1] |

| Molecular Weight | 264.50 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Safety and Handling:

As with many halogenated aromatic compounds, this compound should be handled with care in a laboratory setting. While specific toxicity data is unavailable, the following precautions, based on related compounds, are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and ensure adequate ventilation. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.

Synthesis of this compound: A Plausible Synthetic Pathway

The synthesis of polysubstituted benzene rings requires a strategic approach to control the regioselectivity of the reactions. A plausible and efficient synthesis of this compound can be envisioned starting from a commercially available precursor, such as 2-chloro-3-nitrobenzoic acid. The following multi-step synthesis leverages common and reliable organic transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Esterification of 2-Chloro-3-nitrobenzoic Acid:

-

To a solution of 2-chloro-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product, Methyl 2-chloro-3-nitrobenzoate, with an organic solvent and purify.

-

-

Electrophilic Bromination:

-

The nitro group is a meta-director, and the chloro group is an ortho-, para-director. The position para to the chloro group and meta to the nitro group (C5) is activated for electrophilic substitution.

-

To a solution of Methyl 2-chloro-3-nitrobenzoate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

-

Add bromine (Br₂) dropwise and stir the reaction at room temperature until completion.

-

Work up the reaction to isolate Methyl 5-bromo-2-chloro-3-nitrobenzoate.

-

-

Reduction of the Nitro Group:

-

The final step is the reduction of the nitro group to an amine. This can be achieved using various methods, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

The choice of reducing agent can depend on the presence of other functional groups. For this substrate, both methods are generally suitable.

-

After the reduction is complete, the final product, this compound, is isolated and purified.

-

Applications in Drug Discovery and Development

Halogenated organic compounds are of immense importance in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]

This compound serves as a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functional groups—an amine, a bromo group, and a chloro group—at specific positions allows for a variety of subsequent chemical transformations.

Role as a Pharmaceutical Intermediate

Caption: The role of this compound as a versatile building block in API synthesis.

The amino group can be readily acylated or alkylated, while the bromo and chloro groups can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the construction of complex molecular architectures found in many modern therapeutics. The field of medicinal chemistry has seen a significant number of approved drugs containing chlorine, highlighting the importance of chloro-containing intermediates.[4][5]

Conclusion

This compound, while a niche chemical, represents a class of highly functionalized aromatic building blocks that are critical to the advancement of pharmaceutical sciences. Its well-defined substitution pattern offers a strategic advantage in the synthesis of complex drug candidates. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Preprints.org. 2024. [Link]

-

Goldberg, S. D., Ringk, W. F., & Spoerri, P. E. Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society. 1956. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. 2013. [Link]

-

Kumar, S., & Narasimhan, B. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

-

Khan, I., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2023. [Link]

-

Payton, F., et al. Halogenase engineering and its utility in medicinal chemistry. Biotechnology and Applied Biochemistry. 2018. [Link]

-

Xu, Z., et al. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling. 2014. [Link]

-

Pietrzak, M., et al. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. 2017. [Link]

Sources

- 1. 251085-87-7|Methyl 5-bromo-2-chlorobenzoate|BLD Pharm [bldpharm.com]

- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-bromo-2-chlorobenzoate

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3-amino-5-bromo-2-chlorobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a polysubstituted aromatic compound with a unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, bromo, and methyl ester) groups. This substitution pattern significantly influences its chemical reactivity and dictates its spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its structure, assessing its purity, and understanding its chemical behavior in various applications. This guide will delve into the theoretical underpinnings and practical considerations for analyzing the spectroscopic data of this molecule.

Molecular Structure and Spectroscopic Rationale

The strategic placement of substituents on the benzene ring creates a distinct electronic environment, which is directly probed by various spectroscopic techniques. The interplay of these groups governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The substitution pattern on the benzene ring results in a predictable splitting pattern for the aromatic protons.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Doublet | 2-3 |

| Aromatic-H | 6.8 - 7.3 | Doublet | 2-3 |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |

| -OCH₃ | ~3.9 | Singlet | - |

Interpretation:

-

The two aromatic protons are expected to appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). Their exact chemical shifts will be influenced by the combined electronic effects of the substituents.

-

The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O.

-

The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-COOCH₃ | 120 - 125 |

| -OCH₃ | 50 - 55 |

Interpretation:

-

The carbonyl carbon of the ester group will be the most downfield signal.

-

The aromatic carbons attached to the electronegative halogen atoms and the nitrogen atom will have distinct chemical shifts reflecting the electronic environment.

-

The remaining aromatic carbons will resonate in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Ester) | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-Cl | Stretching | 700 - 850 |

| C-Br | Stretching | 500 - 650 |

Interpretation:

-

The presence of two distinct N-H stretching bands is characteristic of a primary amine.

-

The strong absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.

-

The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Data (EI):

The molecular ion peak (M⁺) will be observed, and due to the presence of bromine and chlorine, characteristic isotopic patterns will be evident.

-

Molecular Ion (M⁺): The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex isotopic cluster for the molecular ion.

-

Key Fragmentation Pathways:

Figure 2: Predicted Key Fragmentation Pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The predictable nature of the spectroscopic data, based on the electronic effects of the substituents, allows for a confident interpretation of the experimental results. This guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating efficient and accurate chemical analysis.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). [Source for general NMR and MS techniques]. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-2-chlorobenzoate. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of Methyl 3-amino-5-bromo-2-chlorobenzoate

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 3-amino-5-bromo-2-chlorobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a detailed methodological approach. It explains the rationale behind experimental designs, ensuring that the data generated is not only accurate but also robust and defensible within a regulatory context.

Section 1: Physicochemical Characterization of this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.51 g/mol [1]. The structure, featuring an amino group, a methyl ester, and halogen substituents (bromo and chloro) on the benzene ring, dictates its physicochemical properties. These functional groups are critical in determining its solubility, as they influence its polarity, hydrogen bonding capacity, and ionization state. Similarly, the stability of the molecule is contingent on the reactivity of these groups under various environmental stressors.

A foundational understanding of the molecule's structure is paramount before embarking on solubility and stability studies. The presence of both an acidic (methyl ester, subject to hydrolysis) and a basic (amino group) functionality suggests that pH will be a critical determinant of both its solubility and stability.

Section 2: Aqueous and Organic Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development.[2][3] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[4][5]

Rationale for Solvent Selection

A comprehensive solubility profile should be established in a range of solvents relevant to drug development and manufacturing processes. This includes aqueous buffers across a physiologically relevant pH range and various organic solvents. The choice of solvents is dictated by the need to understand the compound's behavior in both hydrophilic and lipophilic environments.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound.

Materials:

-

This compound

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[4]

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[5]

-

After agitation, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

-

For aqueous solutions, measure the pH of the final saturated solution to check for any changes.[4]

Data Presentation: Expected Solubility Profile

The results should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | ||

| Acetate Buffer (pH 4.5) | 25 | ||

| Phosphate Buffer (pH 6.8) | 25 | ||

| Phosphate Buffer (pH 7.4) | 25 | ||

| Borate Buffer (pH 9.0) | 25 | ||

| Methanol | 25 | N/A | |

| Ethanol | 25 | N/A | |

| Acetonitrile | 25 | N/A | |

| Dichloromethane | 25 | N/A | |

| Dimethyl Sulfoxide | 25 | N/A |

Section 3: Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[6][7][8] These studies are intentionally designed to be more severe than standard stability testing conditions.[7]

Causality Behind Stress Conditions

The choice of stress conditions is based on the chemical structure of this compound and the potential degradation pathways it may undergo.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The amino group's protonation state will also be pH-dependent, potentially influencing the molecule's overall stability.[9][10]

-

Oxidation: The electron-rich aromatic ring and the amino group can be susceptible to oxidation.

-

Photolysis: Many aromatic compounds absorb UV light, which can lead to photodegradation.

-

Thermal Stress: Elevated temperatures can accelerate degradation reactions.

Experimental Workflow for Forced Degradation

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stability Testing

3.3.1. Hydrolytic Stability

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.[6]

-

Incubate the solutions at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before dilution for HPLC analysis.

-

Analyze the samples by HPLC to determine the remaining parent compound and the formation of any degradation products.

3.3.2. Oxidative Stability

-

Prepare a solution of the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Monitor the reaction over time by taking aliquots for HPLC analysis.

3.3.3. Thermal Stability

-

Place a known quantity of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.

-

At various time points, dissolve a portion of the solid and analyze by HPLC.

3.3.4. Photostability

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

-

A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions to differentiate between thermal and light-induced degradation.[13]

-

Analyze the exposed and control samples by HPLC.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of benzoate derivatives.[14][15][16][17] The method must be validated to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Illustrative HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., phosphate or acetate)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the compound)

-

Injection Volume: 10 µL

Postulated Degradation Pathways

Based on the structure, potential degradation pathways include:

-

Hydrolysis of the methyl ester to form 3-amino-5-bromo-2-chlorobenzoic acid.

-

Oxidation of the amino group or the aromatic ring.

-

Dehalogenation under certain stress conditions.

The identification of degradation products would require techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights, followed by NMR (Nuclear Magnetic Resonance) for structural elucidation.

Sources

- 1. This compound | 1342419-84-4 [sigmaaldrich.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ibisscientific.com [ibisscientific.com]

- 11. iagim.org [iagim.org]

- 12. database.ich.org [database.ich.org]

- 13. q1scientific.com [q1scientific.com]

- 14. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. njlabs.com [njlabs.com]

- 17. ajast.net [ajast.net]

An In-depth Technical Guide to the Prospective Biological Activity of Methyl 3-amino-5-bromo-2-chlorobenzoate Derivatives

Executive Summary

In the dynamic field of medicinal chemistry, the quest for novel molecular scaffolds is paramount for the discovery of next-generation therapeutics. Methyl 3-amino-5-bromo-2-chlorobenzoate, a halogenated anthranilate, stands out as a promising yet underexplored starting point for the synthesis of new drug candidates. Its structure is adorned with multiple reactive sites—an amino group, a methyl ester, and bromo and chloro substituents—that offer a rich playground for chemical modification. This allows for the precise tuning of molecular properties to optimize biological interactions. This technical guide provides a forward-looking analysis of the potential biological activities of derivatives originating from this scaffold. Although direct research on derivatives of this specific molecule is sparse, a wealth of data on structurally analogous compounds provides a strong foundation for investigating its potential in developing new anticancer and antimicrobial agents. This document synthesizes this information to propose synthetic strategies, potential mechanisms of action, and detailed experimental frameworks to guide future research and development in this promising area.

Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the core molecule is the foundational step for any drug discovery program. A plausible synthetic route for this compound can be designed based on well-established organic chemistry principles, starting from readily available materials.

Proposed Synthetic Pathway

A logical and practical approach involves a four-step sequence:

-

Bromination of 2-chlorobenzoic acid: The synthesis can commence with the selective bromination of 2-chlorobenzoic acid to yield 5-bromo-2-chlorobenzoic acid. This can be achieved using N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid[1].

-

Nitration: The subsequent step involves the nitration of 5-bromo-2-chlorobenzoic acid to introduce a nitro group at the 3-position, yielding 3-nitro-5-bromo-2-chlorobenzoic acid. This is typically accomplished using a nitrating mixture of concentrated nitric and sulfuric acids.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine. This transformation can be carried out using various reducing agents, such as tin(II) chloride in an acidic medium or through catalytic hydrogenation with palladium on carbon.

-

Esterification: The final step is the conversion of the carboxylic acid to its corresponding methyl ester. This can be achieved through Fischer esterification by refluxing the amino acid with methanol in the presence of an acid catalyst.

Conceptual Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Prospective Biological Activities of Derivatives

The true value of this compound lies in its potential as a versatile building block. Modifications at the amino and ester groups, and cross-coupling reactions at the halogen positions, can generate a vast library of novel compounds. Based on the known bioactivities of related structures, these derivatives are predicted to have significant potential as both anticancer and antimicrobial agents.

Anticancer Potential

The anthranilate moiety is a privileged scaffold in many anticancer drugs. The functional groups of the core molecule allow for the synthesis of various heterocyclic systems with known potent antitumor properties.

-

Quinazolines and Quinazolinones: Anthranilic acid derivatives are key precursors for the synthesis of quinazolines and quinazolinones. These heterocycles are central to the structure of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The substitution pattern on the quinazoline's benzene ring is a critical determinant of their potency and selectivity[2]. Derivatives of this compound could be cyclized to create novel quinazolinones with potential kinase inhibitory activity.

-

Benzothiazoles: 2-Aminobenzothiazoles are another class of heterocycles with demonstrated anticancer activity. Halogen substituents on the benzothiazole ring are known to modulate their cytotoxic effects.

Drawing parallels from related compounds, derivatives could exert their anticancer effects through:

-

Kinase Inhibition: Targeting key kinases in signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells by interfering with the cell cycle.

Caption: A conceptual workflow for the anticancer evaluation of novel derivatives.

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline | Gefitinib | A549 (Lung) | 0.015 | [2] |

| Quinazoline | Erlotinib | H358 (Lung) | 0.05 | [2] |

| Benzoxazole | 5-Amino-2-[p-bromophenyl]-benzoxazole | MDA-MB-231 (Breast) | Showed significant toxicity | [3] |

| 2-Amino-3-chlorobenzoic acid | 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast) | 5 (at 48h) | [4] |

Antimicrobial Potential

The rise of multidrug-resistant pathogens creates an urgent need for new antimicrobial agents. Halogenated aromatic compounds have a proven track record as effective antimicrobials.

-

Halogenated Aromatics: The bromine and chlorine atoms on the core scaffold are key features suggesting antimicrobial potential. Halogenation often increases a molecule's lipophilicity, which can enhance its ability to penetrate microbial cell membranes.

-

Aminobenzoic Acid Derivatives: Derivatives of para-aminobenzoic acid (PABA) are known to have antimicrobial properties. For example, sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. While the core molecule is a meta-aminobenzoic acid derivative, the principle of modifying the aminobenzoate structure to achieve antimicrobial effects is well-established.

Proposed Derivatization Strategies

A library of derivatives can be generated by modifying the core scaffold at several key positions to explore its full therapeutic potential.

Caption: Potential derivatization points on the this compound scaffold.

Detailed Experimental Protocols

To facilitate the investigation of these potential biological activities, the following detailed protocols for standard in vitro assays are provided.

Anticancer Activity: MTT Assay for Cell Viability

This protocol details the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, dissolve the formazan crystals in DMSO.

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of test compounds against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Standardized bacterial inoculum (0.5 McFarland)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and dilute it in MHB.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a largely untapped resource with significant potential for the development of novel therapeutics. This guide provides a prospective analysis, grounded in the established biological activities of structurally related compounds, suggesting that its derivatives are promising candidates for anticancer and antimicrobial agents. The strategic positioning of its functional groups offers a versatile platform for chemical diversification and the optimization of biological activity.

The proposed synthetic routes and detailed experimental protocols herein provide a clear and actionable framework for initiating the exploration of this exciting chemical space. Future research should prioritize the synthesis of a diverse library of derivatives, followed by comprehensive screening for anticancer and antimicrobial activities. For the most promising candidates, in-depth studies to elucidate their mechanisms of action and establish clear structure-activity relationships will be essential. The systematic investigation of this compound derivatives holds the potential to uncover novel lead compounds that could pave the way for the next generation of life-saving drugs.

References

-

Molbase. methyl 5-bromo-2-chlorobenzoate. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents.

-

MDPI. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. [Link]

-

Medicine Science. Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. [Link]

-

National Institutes of Health. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. [Link]

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. [Link]

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

National Institutes of Health. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. [Link]

-

MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

-

MDPI. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

-

MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

-

PubMed. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]

-

Thi-Qar University. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

National Institutes of Health. Methyl 3-amino-5-bromobenzoate | C8H8BrNO2 - PubChem. [Link]

Sources

The Strategic Intermediate: A Technical Guide to Methyl 3-amino-5-bromo-2-chlorobenzoate in Pharmaceutical Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of Methyl 3-amino-5-bromo-2-chlorobenzoate, a highly functionalized aromatic compound increasingly recognized for its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring an amine, a bromine atom, a chlorine atom, and a methyl ester on a benzene ring, offers a rich platform for molecular elaboration, making it a valuable building block in modern medicinal chemistry. This document will delve into its synthesis, key chemical properties, strategic applications in drug discovery, and detailed protocols for its handling and derivatization.

Core Molecular Attributes and Strategic Value

This compound (CAS No. 1342419-84-4) is a multifaceted building block whose utility in pharmaceutical synthesis stems from the distinct reactivity of its functional groups. The electron-donating amino group, juxtaposed with the electron-withdrawing halogen atoms and ester moiety, creates a unique electronic environment that influences the regioselectivity of subsequent reactions. This strategic arrangement allows for a stepwise and controlled functionalization, a critical aspect in the construction of complex molecular architectures found in many modern therapeutics, particularly in the realms of antimicrobial and anti-inflammatory agents.[1]

The presence of both bromine and chlorine atoms provides orthogonal handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the introduction of diverse substituents at these positions, facilitating the exploration of structure-activity relationships (SAR) during lead optimization. The amino group can be readily acylated, alkylated, or serve as a precursor for the formation of heterocyclic rings. Finally, the methyl ester provides a site for hydrolysis and subsequent amide bond formation, a common linkage in many drug molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1342419-84-4 | [1] |

| Molecular Formula | C₈H₇BrClNO₂ | [1] |

| Molecular Weight | 264.50 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Storage | Room temperature, protected from light, under inert gas | [1] |

Synthesis Pathway: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A logical and efficient synthetic route commences with the commercially available 5-bromo-2-chlorobenzoic acid.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 5-Bromo-2-chlorobenzoic Acid

The initial step involves the nitration of 5-bromo-2-chlorobenzoic acid to introduce a nitro group at the C3 position, yielding 5-bromo-2-chloro-3-nitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The directing effects of the existing substituents guide the incoming nitro group to the desired position.

Protocol for Nitration:

-

To a stirred solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 5-bromo-2-chloro-3-nitrobenzoic acid.[2]

Step 2: Fischer Esterification

The carboxylic acid of 5-bromo-2-chloro-3-nitrobenzoic acid is then converted to its methyl ester via a Fischer esterification reaction. This is typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Protocol for Esterification:

-

Suspend 5-bromo-2-chloro-3-nitrobenzoic acid (1 equivalent) in an excess of methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromo-2-chloro-3-nitrobenzoate.[3]

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or metal-acid combinations (e.g., iron powder in the presence of hydrochloric acid or acetic acid).

Generalized Protocol for Reduction:

-

Dissolve methyl 5-bromo-2-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, iron powder (excess, e.g., 3-5 equivalents) and a small amount of ammonium chloride solution or acetic acid.

-

Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter through a pad of celite to remove the solid catalyst/reagents.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Pharmaceutical Synthesis: A Versatile Scaffold

The strategic placement of multiple reactive sites on the this compound scaffold makes it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.[4]

Caption: Potential reaction pathways for the elaboration of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. Based on data for structurally related compounds, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

General Handling and Storage Recommendations:

-

Handling: Use in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a strategically designed pharmaceutical intermediate with significant potential for the synthesis of novel therapeutic agents. Its multi-functional nature allows for a wide range of chemical transformations, providing a robust platform for the generation of diverse molecular libraries and the efficient construction of complex drug candidates. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this valuable building block in their research and development endeavors.

References

-

Molbase. Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). Sourced from: [Link]

-

MySkinRecipes. This compound. Sourced from: [Link]

-

PubChem. Methyl 3-amino-5-chlorobenzoate. Sourced from: [Link]

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Sourced from: [Link]

-

lookchem. methyl 5-bromo-2-chlorobenzoate. Sourced from: [Link]

-

LookChem. methyl 2-bromo-5-chloro-3-nitrobenzoate. Sourced from: [Link]

- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. Sourced from: [Link]

-

National Library of Medicine. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13 - PubMed. Sourced from: [Link]

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Sourced from: [Link]

-

Organic Syntheses. 2-bromo-3-nitrobenzoic acid - Organic Syntheses Procedure. Sourced from: [Link]

-

National Library of Medicine. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Sourced from: [Link]articles/PMC9009033/)

Sources

Role of halogenated anthranilates in medicinal chemistry

An In-Depth Technical Guide to the Role of Halogenated Anthranilates in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The anthranilic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to serve as a versatile template for developing a wide array of therapeutic agents.[1][2] The strategic introduction of halogen atoms onto this scaffold represents a powerful and widely adopted tactic in modern drug design. Halogenation can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides an in-depth exploration of the multifaceted role of halogenated anthranilates, synthesizing foundational principles with field-proven applications. We will dissect the strategic rationale behind halogenation, survey key synthetic methodologies, and examine the structure-activity relationships (SAR) that govern their efficacy across various therapeutic domains, including oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical motif in their own discovery programs.

The Strategic Imperative of Halogenation in Drug Design

The decision to introduce a halogen into a drug candidate is a deliberate strategy aimed at optimizing its pharmacological profile. Far from being a simple steric modification, halogenation impacts a molecule's electronic and lipophilic character, offering a toolkit for fine-tuning its behavior in a biological system.[4]

Modulation of Physicochemical Properties

The introduction of halogens—typically fluorine, chlorine, bromine, or iodine—can systematically alter a compound's properties:

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[5] This effect is crucial for reaching intracellular targets. For instance, replacing a hydrogen atom with a chlorine or a trifluoromethyl group significantly enhances the free energy of partitioning into a lipid membrane.[5]

-

Metabolic Stability: Aromatic C-H bonds are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen at a metabolically vulnerable position with a halogen, particularly fluorine, can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[6]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of halogens can significantly influence the pKa of nearby acidic or basic functional groups.[3] This is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target-binding interactions.

The Halogen Bond: A Key Non-Covalent Interaction

Initially overlooked, the halogen bond is now recognized as a significant and exploitable interaction in drug design.[4] It is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic atom, such as an oxygen or nitrogen, on the biological target. This interaction can substantially contribute to the binding affinity and selectivity of a ligand. The strength of this bond generally increases with the size and polarizability of the halogen (I > Br > Cl > F).

Bioisosteric Replacement

Bioisosterism is the principle of substituting one atom or group with another that produces a new compound with similar biological activity.[7][8] Halogens are frequently used as bioisosteres for other functional groups. For example, a fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, offering similar steric bulk to hydrogen but with vastly different electronic properties.[7] This strategy is a cornerstone of lead optimization, allowing chemists to systematically probe the chemical space around a lead compound to enhance its drug-like properties.

Caption: Logic of using halogenation as a bioisosteric replacement strategy.

Synthesis of Halogenated Anthranilate Derivatives

The preparation of halogenated anthranilates can be approached through several reliable synthetic routes. The choice of method often depends on the desired halogen, its position on the aromatic ring, and the availability of starting materials.

General Synthetic Pathways

-

Direct Halogenation of Anthranilate Precursors: This is a common method where an anthranilic acid or its ester derivative is directly treated with a halogenating agent. For example, chlorination or bromination can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

-

Synthesis from Halogenated Precursors: An alternative and often more regioselective approach involves starting with a pre-halogenated building block, such as a halogenated isatoic anhydride or a halogenated 2-nitrobenzoic acid, which is then converted to the corresponding anthranilate.[9]

-

Multi-step Synthesis for Complex Derivatives: For more complex molecules, a multi-step synthesis is often required. For instance, creating derivatives linked via an oxadiazole ring involves first preparing halogen-substituted anthranilic acid hydrazides, which are then cyclized and coupled to another molecular fragment.[10]

Caption: Common synthetic workflows for preparing halogenated anthranilates.

Therapeutic Applications and Mechanisms of Action

The halogenated anthranilate scaffold has been successfully exploited to develop drugs for a range of diseases. The substitution pattern of the halogen atom(s) is critical for determining the specific biological activity.[1]

Anti-inflammatory Agents: The Fenamate Class

One of the earliest and most well-known applications of this scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. Compounds like flufenamic acid and meclofenamic acid are N-arylanthranilic acids.[11] The halogen substitutions on the N-aryl ring are crucial for their anti-inflammatory activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Agents: Androgen Receptor Antagonists

A significant modern application of halogenated anthranilates is in the treatment of prostate cancer.[12] These compounds have been identified as a novel chemical platform for androgen receptor (AR) antagonists.[13] Prostate cancer growth is often dependent on androgen signaling, and blocking the AR is a primary therapeutic strategy.

-

Mechanism of Action: Halogen-substituted anthranilic acid derivatives bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone.[12][14] This antagonism inhibits AR-mediated gene transactivation, which is required for the expression of growth-promoting genes like prostate-specific antigen (PSA).[14] Interestingly, some of these compounds exhibit a distinct mode of AR inhibition compared to clinically used antagonists like enzalutamide, suggesting they may be effective against certain drug-resistant AR mutants.[12][13]

Caption: Mechanism of androgen receptor antagonism by halogenated anthranilates.

Antimicrobial Agents: Quorum Sensing Inhibitors

Bacterial biofilm formation is a significant challenge in treating chronic infections and is often regulated by a cell-to-cell communication system called quorum sensing (QS). Anthranilic acid is a known precursor in the biosynthesis of the Pseudomonas Quinolone Signal (PQS), a key molecule in the QS system of Pseudomonas aeruginosa. Halogenated anthranilic acid derivatives have been developed as inhibitors of PQS biosynthesis, effectively disrupting this communication pathway and preventing biofilm formation.[10] This represents a promising anti-virulence strategy that may not induce resistance in the same way as traditional bactericidal antibiotics.

Structure-Activity Relationships (SAR)

The biological activity of halogenated anthranilates is highly dependent on the nature, number, and position of the halogen substituents. SAR studies are crucial for identifying the most potent and selective compounds.[15]

| Position of Halogen(s) | Halogen Type | Target/Activity | Observation | Reference |

| N-aryl ring (e.g., 2,6-dichloro) | Cl | Anti-inflammatory (COX) | Dichloro substitution significantly increases potency compared to mono- or non-substituted analogs. | [11] |

| Anthranilate Ring (various) | F, Cl, Br | Androgen Receptor Antagonist | Halogen substitution is essential for activity. Potency varies with position, suggesting specific interactions within the AR ligand-binding pocket. | [12][13] |

| Anthranilate Ring (e.g., 6-fluoro) | F | PQS Biosynthesis Inhibitor | Fluorine at specific positions can effectively block the enzymatic conversion of anthranilic acid, inhibiting quorum sensing. | [10] |

Table 1: Summary of key structure-activity relationships for halogenated anthranilates. The causality behind these observations lies in the specific steric and electronic interactions the halogenated scaffold makes within the target's binding site. For example, in AR antagonists, a halogen may form a critical halogen bond with a backbone carbonyl group or occupy a hydrophobic pocket that would otherwise be filled by water, thus increasing binding affinity.[12][15]

Pharmacokinetics and Metabolism

The principles of halogenation discussed earlier directly apply to the pharmacokinetic profile of anthranilate derivatives.

-

Absorption and Permeability: The increased lipophilicity imparted by halogens generally enhances membrane permeability and absorption.[5]

-

Metabolism: Many anthranilate drugs are esters, which can be susceptible to hydrolysis by esterases in the liver and plasma.[16] This can be a metabolic liability or a deliberate pro-drug strategy. Furthermore, halogenation can block sites of oxidative metabolism, prolonging the compound's duration of action.[6] The choice of halogen is critical; for instance, C-F bonds are exceptionally strong and resistant to cleavage, while larger halogens can sometimes be sites of metabolism.

Experimental Protocol: Androgen Receptor (AR) Transactivation Assay

To ensure trustworthiness and provide actionable insights, this section details a self-validating protocol for assessing the antagonist activity of a novel halogenated anthranilate derivative on the androgen receptor.

Objective: To determine the IC50 value of a test compound (e.g., a halogenated anthranilate) for the inhibition of androgen-induced AR transcriptional activity.

Methodology: Luciferase Reporter Assay

-

Cell Culture:

-

Use a human prostate cancer cell line that endogenously expresses AR (e.g., LNCaP or VCaP) or a cell line (e.g., PC-3) co-transfected with an AR expression vector and a luciferase reporter plasmid containing Androgen Response Elements (AREs).

-

Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours prior to the experiment to minimize background hormonal stimulation.

-

-

Experimental Setup (in a 96-well plate):

-

Seed cells at an appropriate density to reach ~70-80% confluency on the day of treatment.

-

Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. This establishes the basal level of luciferase activity.

-

Positive Control: Cells treated with a known androgen agonist (e.g., 1 nM R1881 or DHT) plus vehicle. This establishes the maximum induced luciferase activity.

-

Reference Antagonist: Cells treated with the agonist plus a known AR antagonist (e.g., Enzalutamide) at various concentrations. This validates the assay's ability to detect antagonism.

-

Test Compound: Cells treated with the agonist plus the halogenated anthranilate test compound across a range of concentrations (e.g., 10-fold dilutions from 10 µM to 1 pM).

-

-

Treatment and Incubation:

-

Prepare serial dilutions of the test compound and controls.

-

Add the treatments to the appropriate wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Activity Measurement:

-

After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system (e.g., Promega's ONE-Glo™).

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis and Validation:

-

Validation Check: The signal-to-background ratio (Positive Control / Negative Control) should be robust (typically >10-fold). The reference antagonist should produce a dose-dependent inhibition with a known IC50 value.

-

Normalization: Normalize the data by setting the average luminescence of the Positive Control wells to 100% activity and the Negative Control wells to 0% activity.

-

IC50 Calculation: Plot the normalized percent inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Causality and Self-Validation: This protocol is self-validating because it includes both negative and positive controls to define the dynamic range of the assay and a reference antagonist to confirm that the system is responding correctly. The dose-response curve provides confidence that the observed inhibition is a specific pharmacological effect and not an artifact of cytotoxicity (which would typically show a sharp, non-sigmoidal drop-off in signal).

Future Perspectives and Conclusion

The halogenated anthranilate scaffold continues to be a highly productive platform in medicinal chemistry. Future efforts are likely to focus on several key areas:

-

Target Selectivity: Engineering compounds with exquisite selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

-

Overcoming Resistance: Designing next-generation derivatives, particularly in oncology, that are active against drug-resistant mutations.[12]

-

Novel Applications: Exploring the utility of this scaffold against new and emerging biological targets. The success in quorum sensing inhibition suggests potential in other areas of microbiology and beyond.[10]

References

- Roell, D., Rösler, T. W., Hessenkemper, W., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.

- ResearchGate. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists | Request PDF.

- Kalia, M., Gámez-Montaño, R., et al. (2022). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI.

- Singh, G., Singh, P., et al. (2021).

- Unknown Author. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Survey in Fisheries Sciences.

- Roell, D., Rösler, T. W., et al. (2011).

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- Kaltenbronn, J. S., Scherrer, R. A., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.

- Patel, H. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn.

- Drug Design Org. (2005).

- Seelig, A., & Gottschlich, R. (2004).

- Tiz, D. B., Bagnoli, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.

- Pordea, A. (2018). Halogenase engineering and its utility in medicinal chemistry. PubMed Central (PMC).

- Duarte, C. D., Ferreira, L. G., et al. (2015). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.

- Bedoukian, P. (1985). Synthesis of methyl N-methylanthranilate.

- Sado, T., Nakagawa, A., et al. (2005). Hepatic Metabolism of Methyl Anthranilate and Methyl N-Methylanthranilate as Food Flavoring Agents in Relation to Allergenicity in the Guinea Pig. Semantic Scholar.

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogenation of drugs enhances membrane binding and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. drughunter.com [drughunter.com]

- 9. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]